C-5 Thiol Group Enables Site-Selective Derivatization Unavailable to 2-Aminothiazole
The C-5 thiol group in 2-aminothiazole-5-thiol provides a reactive handle for site-selective derivatization to generate 2-amino-5-(thioaryl)thiazoles, a class of potent kinase inhibitors . In contrast, unsubstituted 2-aminothiazole (CAS 96-50-4) lacks this functionality and cannot be directly thiolated at the C-5 position via conventional nucleophilic aromatic substitution due to polarity mismatch with the electron-rich aminothiazole skeleton; a recent photoredox method was required to overcome this synthetic challenge .
| Evidence Dimension | Site-selective derivatization at C-5 position |
|---|---|
| Target Compound Data | Contains thiol group at C-5, enabling direct S-alkylation/arylation to yield 2-amino-5-(thioaryl)thiazole derivatives |
| Comparator Or Baseline | 2-Aminothiazole (CAS 96-50-4): Lacks C-5 thiol; direct C-5 thiolation via conventional SNAr is not feasible due to polarity mismatch |
| Quantified Difference | Not applicable (binary structural difference) |
| Conditions | Synthetic accessibility assessment based on electronic properties of aminothiazole ring |
Why This Matters
For medicinal chemistry groups synthesizing 2-amino-5-(thioaryl)thiazole-based kinase inhibitors (e.g., Itk, TrkA), procurement of the pre-functionalized 5-thiol building block eliminates the need for a challenging de novo C-5 thiolation step.
- [1] Das, J., Furch, J. A., Liu, C., Moquin, R. V., Lin, J., Spergel, S. H., ... & Wityak, J. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706–3712. View Source
- [2] Ganie, M. A., Bhat, M. U. S., Rizvi, M. A., Raheem, S., & Shah, B. A. (2022). Photoredox-Promoted Selective Synthesis of C-5 Thiolated 2-Aminothiazoles from Terminal Alkynes. Organic Letters, 24(42), 7757–7762. View Source
